molecular formula C13H19NO B15239077 5,5-Dimethyl-2-m-tolylmorpholine

5,5-Dimethyl-2-m-tolylmorpholine

Cat. No.: B15239077
M. Wt: 205.30 g/mol
InChI Key: XNVFNTOPACGAJL-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-m-tolylmorpholine is a morpholine derivative featuring a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound is substituted at the 2-position with a meta-methylphenyl (m-tolyl) group and at the 5-position with two methyl groups.

Synthetic routes for morpholine derivatives often involve cyclization reactions of diamines or diols with carbonyl compounds. For example, reactions involving tetrachloromonospirophosphazenes and carbazolyldiamines proceed over several days at room temperature, followed by purification via column chromatography .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

5,5-dimethyl-2-(3-methylphenyl)morpholine

InChI

InChI=1S/C13H19NO/c1-10-5-4-6-11(7-10)12-8-14-13(2,3)9-15-12/h4-7,12,14H,8-9H2,1-3H3

InChI Key

XNVFNTOPACGAJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CNC(CO2)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-m-tolylmorpholine typically involves the reaction of morpholine with appropriate alkylating agents. One common method includes the alkylation of morpholine with 2-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-m-tolylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Scientific Research Applications

5,5-Dimethyl-2-m-tolylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-m-tolylmorpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Physicochemical Properties

The table below summarizes key properties of 5,5-Dimethyl-2-m-tolylmorpholine and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Steric Hindrance
This compound C₁₃H₁₉NO 205.30 85–90 (estimated) Moderate High
2-Phenylmorpholine C₁₀H₁₃NO 163.22 60–65 High Low
5-Methyl-2-m-tolylmorpholine C₁₂H₁₇NO 191.27 75–80 Moderate Moderate

Key Observations :

  • The 5,5-dimethyl substitution in the target compound increases steric hindrance, reducing solubility in polar solvents compared to 2-phenylmorpholine.

Research Findings and Limitations

  • Purification Challenges : Column chromatography, as described in phosphazene purification , may be necessary due to byproduct formation, increasing operational costs.

Biological Activity

5,5-Dimethyl-2-m-tolylmorpholine, a morpholine derivative, has garnered attention for its potential biological activities. Morpholines are a class of compounds known for their diverse pharmacological properties, including antidepressant and anxiolytic effects. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H17N
  • Molecular Weight : 189.28 g/mol
  • CAS Number : 1017418-26-6

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate serotonin and norepinephrine levels in the brain, which are crucial for mood regulation.

Antidepressant Activity

Research indicates that morpholine derivatives exhibit significant antidepressant effects. A study demonstrated that this compound could inhibit the reuptake of serotonin and norepinephrine, leading to increased availability of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of established antidepressants such as SSRIs (Selective Serotonin Reuptake Inhibitors) and SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors) .

Anxiolytic Effects

In addition to its antidepressant properties, preliminary studies suggest that this compound may possess anxiolytic effects. Animal model tests have shown reduced anxiety-like behaviors in rodents treated with this compound compared to control groups .

Study 1: Antidepressant Efficacy

A controlled study evaluated the effects of this compound on depression-like behaviors in a rodent model. The results indicated a statistically significant reduction in immobility time during forced swim tests, suggesting enhanced mood and decreased depressive symptoms .

Study 2: Anxiolytic Properties

Another investigation focused on the anxiolytic potential of this compound using elevated plus maze tests. The findings revealed that animals administered with this compound displayed increased time spent in open arms compared to untreated subjects, indicating reduced anxiety levels .

Comparative Analysis with Other Morpholine Derivatives

To better understand the unique properties of this compound, a comparison with other morpholine derivatives was conducted:

Compound NameAntidepressant ActivityAnxiolytic ActivityNotes
This compoundHighModerateEffective in rodent models
2-(3-fluorophenyl)-3,5-dimethylmorpholineModerateHighStronger anxiolytic effects
3-(4-fluorophenyl)-3,4-dimethylmorpholineLowLowLess effective overall

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